Stereochemical Comparison: (S)- vs (R)-Enantiomer
The (S)-enantiomer (CAS 106576-36-7) is the stereochemical antipode of (R)-1,5-diethylpiperazin-2-one (CAS 1217603-45-6), with opposite configuration at the C5 stereocenter. The stereochemistry is unambiguously defined by InChI stereochemical layer: (S)-enantiomer InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 versus (R)-enantiomer InChI containing t7-/m1/s1 stereodescriptor . This stereochemical divergence dictates that the two enantiomers are non-superimposable mirror images with distinct optical rotation and, critically, differential behavior in chiral environments .
| Evidence Dimension | Stereochemical configuration (C5 absolute configuration) |
|---|---|
| Target Compound Data | (S)-configuration; CAS 106576-36-7; InChI stereodescriptor /m0 |
| Comparator Or Baseline | (R)-1,5-diethylpiperazin-2-one; CAS 1217603-45-6; InChI stereodescriptor /m1 |
| Quantified Difference | Opposite absolute configuration at C5 stereocenter; distinct CAS registry numbers and InChI stereochemical layer |
| Conditions | Standard IUPAC InChI stereochemical notation; CAS registry assignment |
Why This Matters
Enantiomers cannot be substituted for one another in stereospecific synthesis or chiral biological assays without confounding stereochemical variables, necessitating explicit (S)-enantiomer procurement for defined stereochemical investigations.
